molecular formula C12H18ClNO B8045999 3-(p-Tolyloxy)piperidine hydrochloride CAS No. 1286273-46-8

3-(p-Tolyloxy)piperidine hydrochloride

Cat. No.: B8045999
CAS No.: 1286273-46-8
M. Wt: 227.73 g/mol
InChI Key: FQVYMZSWFAVNTB-UHFFFAOYSA-N
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Description

3-(p-Tolyloxy)piperidine hydrochloride is a chemical compound with the molecular formula C12H18ClNO. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is often used in various chemical and pharmaceutical research applications due to its unique structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(p-Tolyloxy)piperidine hydrochloride typically involves the reaction of p-tolyl alcohol with piperidine in the presence of hydrochloric acid. The process can be summarized as follows:

    Starting Materials:

    p-Tolyl alcohol and piperidine.

    Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or ethanol, with hydrochloric acid as a catalyst.

    p-Tolyl alcohol is reacted with piperidine under reflux conditions. Hydrochloric acid is added to facilitate the formation of the hydrochloride salt.

    Purification: The product is purified by recrystallization from an appropriate solvent.

Industrial Production Methods

For industrial-scale production, the process is optimized for higher yields and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

3-(p-Tolyloxy)piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(p-Tolyloxy)piperidine hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: The compound is used in the production of fine chemicals and pharmaceutical intermediates.

Mechanism of Action

The mechanism of action of 3-(p-Tolyloxy)piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: The parent compound, which serves as the core structure for many derivatives.

    4-Chlorophenylpiperidine: A similar compound with a chlorine substituent on the phenyl ring.

    3-(4-Methoxyphenyl)piperidine: A derivative with a methoxy group on the phenyl ring.

Uniqueness

3-(p-Tolyloxy)piperidine hydrochloride is unique due to the presence of the p-tolyloxy group, which imparts specific chemical and biological properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other piperidine derivatives.

Properties

IUPAC Name

3-(4-methylphenoxy)piperidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO.ClH/c1-10-4-6-11(7-5-10)14-12-3-2-8-13-9-12;/h4-7,12-13H,2-3,8-9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQVYMZSWFAVNTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2CCCNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1286273-46-8
Record name Piperidine, 3-(4-methylphenoxy)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1286273-46-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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